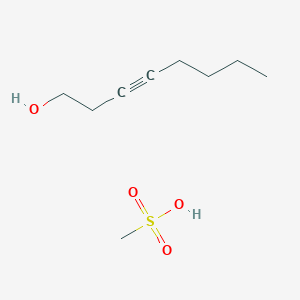![molecular formula C9H9O2P B14364732 [Di(furan-2-yl)methyl]phosphane CAS No. 91533-66-3](/img/structure/B14364732.png)
[Di(furan-2-yl)methyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Di(furan-2-yl)methyl]phosphane is an organophosphorus compound characterized by the presence of two furan rings attached to a central phosphorus atom via a methylene bridge. This compound belongs to the class of tertiary phosphines, which are widely used in various fields of chemistry due to their unique reactivity and coordination properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Di(furan-2-yl)methyl]phosphane typically involves the reaction of furan-2-ylmethyl chloride with a suitable phosphorus reagent. One common method is the reaction of furan-2-ylmethyl chloride with triphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
[Di(furan-2-yl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to transition metals in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are commonly used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
[Di(furan-2-yl)methyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [Di(furan-2-yl)methyl]phosphane involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The furan rings provide additional stabilization through π-π interactions, enhancing the overall stability of the metal-phosphine complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2-furyl)phosphine: A similar compound with three furan rings attached to the phosphorus atom.
Diallylphenylphosphine: Contains two allyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
[Di(furan-2-yl)methyl]phosphane is unique due to the presence of two furan rings, which provide distinct electronic and steric properties compared to other tertiary phosphines. This uniqueness makes it a valuable ligand in specific catalytic applications where traditional phosphines may not be as effective.
Propriétés
Numéro CAS |
91533-66-3 |
|---|---|
Formule moléculaire |
C9H9O2P |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
bis(furan-2-yl)methylphosphane |
InChI |
InChI=1S/C9H9O2P/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,9H,12H2 |
Clé InChI |
WAKIQARGKGXUOU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(C2=CC=CO2)P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


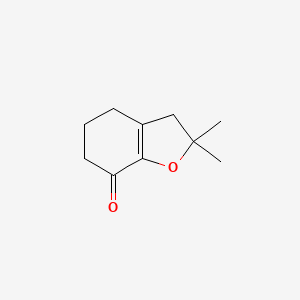


![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
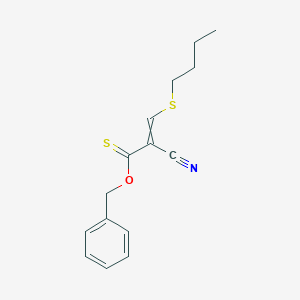
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)

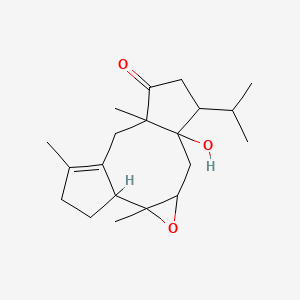
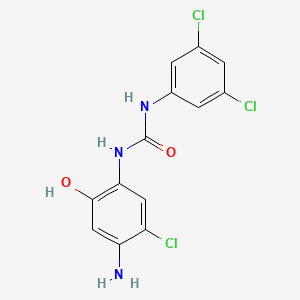

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
